Ricolinostat
Overview
Description
Ricolinostat is a selective inhibitor of histone deacetylase 6 (HDAC6). It is the first isoform-selective histone deacetylase inhibitor to enter human clinical trials. Histone deacetylase 6 is an enzyme that plays a significant role in the regulation of protein degradation pathways, particularly the aggresome-autophagy pathway. This compound has shown promise in the treatment of multiple myeloma and peripheral neuropathy .
Scientific Research Applications
Ricolinostat has a wide range of scientific research applications, including:
Cancer Therapy: this compound has shown efficacy in combination with other drugs for the treatment of multiple myeloma.
Peripheral Neuropathy: this compound is being investigated as a treatment for peripheral neuropathy, a condition characterized by nerve damage and pain.
Neurodegenerative Diseases: The inhibition of histone deacetylase 6 by this compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Inflammatory Diseases: This compound’s anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
Ricolinostat primarily targets Histone Deacetylase 6 (HDAC6), a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By selectively binding to HDAC6, this compound disrupts the Heat Shock Protein 90 (Hsp90) protein chaperone system, thereby preventing the subsequent aggresomal protein degradation .
Mode of Action
This compound’s interaction with its target, HDAC6, results in the hyperacetylation of Hsp90 . This disruption of the Hsp90 protein chaperone system prevents the degradation of aggresomal proteins, which are proteins that have been marked for degradation . This action can lead to an accumulation of these proteins, which can have various effects on the cell, including the induction of cell death in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the aggresome/autophagy pathway of protein degradation, which is believed to play a role in mediating resistance to proteasome inhibition . Additionally, this compound has been found to affect the caspases, PI3K/Akt, Bcl-2 pathways, ER stress and Unfolded Protein Response (UPR) pathways .
Result of Action
This compound’s action results in several molecular and cellular effects. It has been shown to reduce cell viability in a dose-dependent manner . Additionally, it has been found to induce apoptosis, or programmed cell death, in lymphoma cells . In animal models of chemotherapy-induced neuropathy, this compound has been shown to reduce pain and numbness, restore nerve function, promote nerves to grow back into the skin, and exert long-lasting effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the bone marrow microenvironment has been shown to synergistically enhance the anti-proliferative and pro-apoptotic effects of this compound in lymphoma cells . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ricolinostat interacts with HDAC6, a microtubule-associated deacetylase that plays a significant role in axonal functioning in the nervous system . By inhibiting HDAC6, this compound disrupts the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to reduce pain and numbness, restore nerve function, and promote nerves to grow back into the skin . In lymphoma cell lines, this compound has demonstrated anti-lymphoma activity, inducing apoptosis and exerting anti-proliferative effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of HDAC6 . This inhibition leads to the disruption of the Hsp90 protein chaperone system through hyperacetylation of Hsp90, preventing the subsequent aggresomal protein degradation . This mechanism of action contributes to the restoration of nerve function and the reduction of neuropathy symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exert long-lasting effects that persist for days after the end of dosing . This suggests a disease-modifying capability. In phase 1 and 2 clinical trials, this compound demonstrated an excellent safety and tolerability profile .
Dosage Effects in Animal Models
In animal models of chemotherapy-induced neuropathy, this compound reduces pain and numbness, restores nerve function, promotes nerves to grow back into the skin, and exerts long-lasting effects . The effects of this compound were observed to be dose-dependent, with increased effects observed at higher dosages .
Metabolic Pathways
It is known that this compound selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 .
Transport and Distribution
As an inhibitor of HDAC6, it is likely that this compound interacts with the intracellular transport systems regulated by HDAC6 .
Subcellular Localization
Given its role as an inhibitor of HDAC6, it is likely that this compound is localized to the areas of the cell where HDAC6 is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ricolinostat can be synthesized through a multi-step process involving the reaction of various organic compoundsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The industrial production process may also involve the use of advanced technologies such as high-performance liquid chromatography (HPLC) for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
Ricolinostat primarily undergoes reactions that involve its interaction with histone deacetylase 6. These reactions include:
Inhibition of Deacetylation: This compound inhibits the deacetylation of α-tubulin and other non-histone proteins by histone deacetylase 6.
Hyperacetylation: The inhibition of histone deacetylase 6 leads to the hyperacetylation of target proteins, which affects their function and stability.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of histone deacetylase 6 and its substrates. The conditions for these reactions include physiological pH, temperature, and the presence of cofactors such as acetyl-CoA .
Major Products Formed
The major products formed from the reactions involving this compound are hyperacetylated proteins, which have altered functions and interactions within the cell .
Comparison with Similar Compounds
Ricolinostat is unique in its selectivity for histone deacetylase 6 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A non-selective histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: Another non-selective histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Belinostat: A pan-histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
This compound’s selectivity for histone deacetylase 6 offers potential advantages in terms of reduced toxicity and improved therapeutic index compared to non-selective histone deacetylase inhibitors .
Properties
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316214-52-4 | |
Record name | Ricolinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricolinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ricolinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICOLINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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